2-(Benzylsulfanyl)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
2-(Benzylsulfanyl)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a benzylsulfanyl group at position 2, a 4-fluorophenyl moiety at position 6, a methyl group at position 5, and a primary amine at position 6. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, including anticancer, antiparasitic, and microtubule-stabilizing activities . Its structural features, such as the sulfur-containing benzylsulfanyl group and electron-withdrawing fluorine atom, influence its physicochemical properties and target interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-6-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5S/c1-12-16(14-7-9-15(20)10-8-14)17(21)25-18(22-12)23-19(24-25)26-11-13-5-3-2-4-6-13/h2-10H,11,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOWIQYKBIJWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)F)N)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Benzylsulfanyl)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core. The introduction of the benzylsulfanyl and fluorophenyl groups is achieved through substitution reactions using suitable reagents. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylsulfanyl group (-S-CH₂C₆H₅) undergoes nucleophilic substitution due to the labile sulfur atom. Key reactions include:
-
Mechanistic Insight : The benzylsulfanyl group acts as a leaving group under acidic or basic conditions, enabling substitution with nucleophiles like amines or thiols. The electron-withdrawing triazole-pyrimidine ring enhances electrophilicity at the C2 position.
Oxidation Reactions
The sulfur atom in the benzylsulfanyl group is susceptible to oxidation:
-
Stability : Sulfone derivatives exhibit improved thermal stability compared to thioethers, making them suitable for pharmaceutical formulations.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophilic substitution to specific positions:
-
Regioselectivity : The electron-withdrawing fluorine atom deactivates the ring, favoring meta-substitution unless steric hindrance dominates .
Metal-Mediated Coupling Reactions
The triazole-pyrimidine core participates in cross-coupling reactions:
-
Mechanistic Notes : The C6 and C7 positions are most reactive in palladium-catalyzed reactions due to their electron-deficient nature .
Acid/Base-Induced Rearrangements
The fused triazole-pyrimidine system undergoes ring-opening or rearrangement under extreme pH:
Coordination Chemistry
The nitrogen-rich structure forms complexes with transition metals:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(Benzylsulfanyl)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to target specific kinases involved in cancer progression, suggesting a mechanism of action that disrupts cell signaling pathways critical for tumor growth .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes and disrupt their function. Preliminary studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. This application is particularly relevant in the context of rising antibiotic resistance .
Anti-inflammatory Effects
There is growing evidence that the compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in immune cells, which could be beneficial for treating chronic inflammatory diseases such as rheumatoid arthritis .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, in anti-epileptic activity, the compound may interact with GABA receptors, modulating their activity and reducing neuronal excitability . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Position 2
The benzylsulfanyl group (C₆H₅CH₂S-) in the target compound is compared to other substituents:
Key Trends :
- Benzylsulfanyl provides moderate lipophilicity and steric bulk, which may enhance tubulin binding .
- Methylsulfanyl derivatives (e.g., ) exhibit reduced steric hindrance, favoring interactions in compact binding pockets.
- Fluorinated alkyl groups (e.g., 1,1-difluoroethyl in ) increase metabolic stability and potency against Plasmodium falciparum .
Position 6
The 4-fluorophenyl group (4-F-C₆H₄) is compared to other aryl substituents:
Key Trends :
Position 5 and 7
Most analogs retain a methyl group at position 5 and a primary amine at position 7 , critical for maintaining the core pharmacophore. Exceptions include:
Anticancer Activity
Antiparasitic Activity
Physicochemical Properties
| Compound | logP | Solubility (µM) | Metabolic Stability (t₁/₂) | Reference |
|---|---|---|---|---|
| Target compound | 3.2* | 15* | N/A | |
| Compound 36 () | 2.9 | 25 | >6 h | |
| Compound 5 () | 2.5 | 45 | >8 h |
*Estimated using analogous structures.
Structure-Activity Relationship (SAR) Insights
Position 2 :
- Bulky substituents (e.g., benzylsulfanyl) improve tubulin binding but may reduce solubility .
- Fluorinated alkyl groups enhance antiplasmodial potency .
Position 6 :
Position 7 :
- Primary amine is essential; modifications (e.g., alkylation) often reduce activity .
Biological Activity
The compound 2-(Benzylsulfanyl)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H16FN5S
- Molecular Weight : 357.42 g/mol
- CAS Number : 137648656
- IUPAC Name : this compound
The compound features a triazolo-pyrimidine core with a benzylsulfanyl moiety and a fluorophenyl substituent that contribute to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The antiproliferative activity is attributed to its ability to induce apoptosis and inhibit angiogenesis .
- Case Study : A study reported that compounds similar to this triazole exhibited significant cytotoxicity against MCF-7 (human breast cancer) cells. The cytotoxic effects were evaluated using IC50 values, demonstrating that certain derivatives had enhanced activity compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- COX Inhibition : In vitro assays have demonstrated that derivatives of this class can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for some related compounds were reported to be comparable to celecoxib, a well-known anti-inflammatory drug .
- Research Findings : A study indicated that specific substitutions on the triazole ring could enhance anti-inflammatory activity by modulating the electronic properties of the molecule, leading to increased potency against inflammatory markers such as iNOS and COX-2 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Benzylsulfanyl | Enhances cytotoxicity against cancer cells |
| Fluorophenyl | Increases anti-inflammatory potency |
| Methyl group | Stabilizes the triazole structure |
Research indicates that modifications to the benzylsulfanyl and fluorophenyl groups can significantly impact both anticancer and anti-inflammatory activities.
Q & A
Basic: What synthetic methodologies are established for synthesizing this triazolopyrimidine derivative?
Answer:
The compound is synthesized via a three-component condensation reaction involving:
- 3-amino-5-benzylsulfanyl-1,2,4-triazole ,
- 4-fluorobenzaldehyde , and
- A β-keto ester (e.g., acetylacetic ester).
Key steps:
Microwave-assisted synthesis (323 K, 30 min in ethanol) accelerates cyclization, achieving >80% yield .
Recrystallization from acetone or ethanol ensures purity (>95% by HPLC) .
Conventional heating (reflux in ethanol/DMF) is an alternative but requires longer reaction times (6–12 hours) .
Advanced: How can reaction parameters be optimized to mitigate byproduct formation?
Answer:
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (DMF) enhance cyclization efficiency but may increase thiourea byproducts. Ethanol balances yield and purity .
- Catalyst addition : p-Toluenesulfonic acid (p-TsOH, 10 mol%) reduces reaction time by 40% .
- Stoichiometric control : A 1:1:1 molar ratio of precursors minimizes unreacted intermediates. Excess aldehyde (>1.2 eq) triggers Schiff base side reactions .
Basic: What analytical techniques are critical for structural validation?
Answer:
- NMR spectroscopy :
- X-ray crystallography :
- Planarity of the triazolopyrimidine core (max. deviation: 0.034 Å) .
- π-π stacking interactions (centroid distance: 3.63–3.88 Å) stabilize crystal packing .
Advanced: How can computational modeling predict pharmacokinetic behavior?
Answer:
- Molecular docking (AutoDock Vina):
- The 4-fluorophenyl group shows hydrogen bonding with Thr184 in EGFR (ΔG = −9.2 kcal/mol) .
- ADME prediction (SwissADME):
- Moderate bioavailability (65%) due to moderate solubility (LogS = −4.2) but high permeability (LogP = 3.1) .
- P-glycoprotein substrate risk necessitates structural modifications (e.g., adding polar groups) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Kinase inhibition : EGFR IC₅₀ determination via Kinase-Glo® luminescence assays (0.1–100 µM range) .
- Antimicrobial activity : Disk diffusion assays (CLSI guidelines) against S. aureus and E. coli .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with EC₅₀ <10 µM considered promising .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
- Standardized assay conditions :
- Fixed ATP concentration (10 µM) in kinase assays to reduce variability .
- Orthogonal validation :
- Surface plasmon resonance (SPR) corroborates binding affinity trends observed in enzyme assays .
- Impurity profiling :
- HPLC-MS detects trace thiourea byproducts (>0.5% impairs IC₅₀ accuracy) .
Basic: What stability studies are recommended for long-term storage?
Answer:
- Accelerated degradation studies :
- Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (acceptance: <5% degradation) .
- Light sensitivity :
- Store in amber vials; UV-Vis spectroscopy detects photodegradation products (λ = 254 nm) .
Advanced: How do substituent variations impact biological activity?
Answer:
- Fluorophenyl vs. chlorophenyl :
- Fluorophenyl derivatives show 3× higher EGFR inhibition (IC₅₀ = 1.2 µM vs. 3.7 µM) due to enhanced electronegativity .
- Benzylsulfanyl vs. methylsulfanyl :
- Benzyl groups improve logP (3.5 vs. 2.8) but reduce solubility; methyl analogs are preferable for CNS targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
